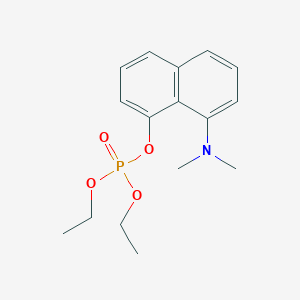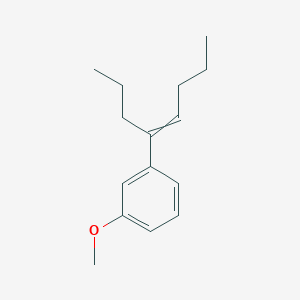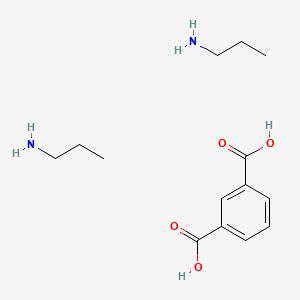
Benzene-1,3-dicarboxylic acid;propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;propan-1-amine typically involves the reaction of benzene-1,3-dicarboxylic acid with propan-1-amine under controlled conditions. One common method is to use a condensation reaction where the carboxyl groups of benzene-1,3-dicarboxylic acid react with the amine group of propan-1-amine, forming an amide bond. This reaction often requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts such as palladium on carbon (Pd/C) may also be used to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,3-dicarboxylic acid;propan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, hydroxides.
Applications De Recherche Scientifique
Benzene-1,3-dicarboxylic acid;propan-1-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzene-1,3-dicarboxylic acid;propan-1-amine involves its ability to form hydrogen bonds and coordinate with metal ions. The amine group can act as a nucleophile, participating in various chemical reactions and forming stable complexes with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalic acid (1,2-benzenedicarboxylic acid): Similar in structure but differs in the position of the carboxyl groups.
Terephthalic acid (1,4-benzenedicarboxylic acid): Another isomer with carboxyl groups in the para position.
Propylamine: A simple amine with a similar alkyl chain but lacks the aromatic ring and carboxyl groups.
Uniqueness
Benzene-1,3-dicarboxylic acid;propan-1-amine is unique due to the combination of aromatic and aliphatic features, allowing it to participate in a wide range of chemical reactions and form diverse complexes. This versatility makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
405136-94-9 |
|---|---|
Formule moléculaire |
C14H24N2O4 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
benzene-1,3-dicarboxylic acid;propan-1-amine |
InChI |
InChI=1S/C8H6O4.2C3H9N/c9-7(10)5-2-1-3-6(4-5)8(11)12;2*1-2-3-4/h1-4H,(H,9,10)(H,11,12);2*2-4H2,1H3 |
Clé InChI |
NMCQEYSOYVKNQA-UHFFFAOYSA-N |
SMILES canonique |
CCCN.CCCN.C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



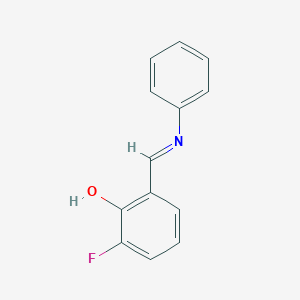
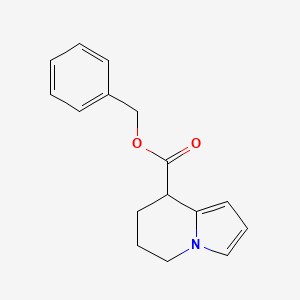
![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)

![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)

![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)
phosphanium](/img/structure/B14250395.png)

![Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]-](/img/structure/B14250402.png)
